4,4,5,5-Tetramethyl-2-[5-(4,4,5,5-tetramethyl-1,3-dioxolan-2-yl)thiophen-2-yl]-1,3,2-dioxaborolane
Overview
Description
The compound “4,4,5,5-Tetramethyl-2-[5-(4,4,5,5-tetramethyl-1,3-dioxolan-2-yl)thiophen-2-yl]-1,3,2-dioxaborolane” is a complex organic molecule. It is related to other compounds that contain a pinacolborate group (tetramethyl dioxaboranyl, Bpin) and two aldehyde groups . These compounds are often used in crosslinking reactions with amines to produce COFs with imine linkages .
Synthesis Analysis
The synthesis of this compound could involve several steps, including borylation, hydroboration, and coupling reactions . The exact synthesis pathway would depend on the specific starting materials and reaction conditions.Molecular Structure Analysis
The molecular structure of this compound is likely to be complex due to the presence of multiple functional groups. The structure can be characterized using techniques such as 1H and 13C NMR, IR, MS, and single crystal X-ray diffraction .Chemical Reactions Analysis
This compound, like other similar compounds, can participate in various chemical reactions. For example, it can undergo Suzuki cross-coupling reactions and amination reactions . The functional groups do not interfere with each other during these reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound can be determined using various techniques. For example, its refractive index, boiling point, and density can be measured . The molecular electrostatic potential and frontier molecular orbitals can be studied using density functional theory (DFT) to further clarify certain physical and chemical properties of the compound .Scientific Research Applications
Suzuki Polymerization
The Suzuki synthesis process uses palladium complexes of bulky, electron-rich phosphane ligands as catalysts. This method synthesizes highly head-to-tail regioregular polyalkylthiophenes from 2-(5-bromo-4-n-alkyl-thiophen-2-yl)-4,4,5,5-tetramethyl-[1,3,2]dioxaborolane. The monomer is prepared via Ir-catalysed borylation of 2-bromo-3-hexylthiophene, eliminating the need for organolithium reagents or strong bases (Liversedge et al., 2006).
Molecular Structure and DFT Study
Boric acid ester intermediates with benzene rings, such as methyl 3-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate, are synthesized through a substitution reaction. Their structures are confirmed by spectroscopy and X-ray diffraction, with molecular structures optimized using density functional theory (DFT) (Huang et al., 2021).
Synthesis of Mercapto- and Piperazino-methyl-phenylboronic Acid Derivatives
The synthesis of these derivatives involves measuring their inhibitory activity against serine proteases like thrombin. These compounds display no S–B coordination and only weak N–B coordination in both solid state and solution (Spencer et al., 2002).
Fluorescence Emission from Heterodifunctional Polyfluorene
Heterodifunctional polyfluorenes derived from these compounds show adjustable molecular weights and exhibit bright fluorescence emission with high quantum yields. This makes them suitable for applications like stable nanoparticles in water, crucial for enduring fluorescence brightness (Fischer et al., 2013).
Creation of Deeply Colored Polymers
Polymers containing pyrrolo[3,2-b]pyrrole-2,5-dione units in the main chain are synthesized using palladium-catalyzed polycondensation, resulting in deeply colored polymers with substantial molecular weights. These polymers are soluble in common organic solvents (Welterlich et al., 2012).
Crystal Structure of Dioxaborolane Derivatives
The crystal structure of various dioxaborolane derivatives is characterized through methods like X-ray diffraction and DFT studies, highlighting their stability and potential applications in areas such as material science and molecular engineering (Coombs et al., 2006).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
4,4,5,5-tetramethyl-2-[5-(4,4,5,5-tetramethyl-1,3-dioxolan-2-yl)thiophen-2-yl]-1,3,2-dioxaborolane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27BO4S/c1-14(2)15(3,4)20-13(19-14)11-9-10-12(23-11)18-21-16(5,6)17(7,8)22-18/h9-10,13H,1-8H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
APJRIRYMKDIYJS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(S2)C3OC(C(O3)(C)C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27BO4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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